(2E,4E)-hexa-2,4-dien-1-amine

Data Gap Evidence Scarcity Procurement Caveat

(2E,4E)-Hexa-2,4-dien-1-amine (CAS 61210-85-3) is a linear, conjugated dienamine with the molecular formula C6H11N and a molecular weight of 97.16 g/mol. The compound features a primary amine group attached to a (2E,4E)-configured hexadiene backbone, placing it within the broader class of acyclic conjugated dienamines.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 61210-85-3
Cat. No. B3274665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E)-hexa-2,4-dien-1-amine
CAS61210-85-3
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCC=CC=CCN
InChIInChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H,6-7H2,1H3/b3-2+,5-4+
InChIKeyIGQDXHNZLXHDRZ-MQQKCMAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E,4E)-Hexa-2,4-dien-1-amine (CAS 61210-85-3) – Procurement-Relevant Baseline and Chemical Identity


(2E,4E)-Hexa-2,4-dien-1-amine (CAS 61210-85-3) is a linear, conjugated dienamine with the molecular formula C6H11N and a molecular weight of 97.16 g/mol [1]. The compound features a primary amine group attached to a (2E,4E)-configured hexadiene backbone, placing it within the broader class of acyclic conjugated dienamines . While the conjugated dienamine scaffold is of interest in organic synthesis for its potential participation in cycloadditions, enamine alkylations, and as a nucleophilic building block, the available publicly accessible data for this specific compound are limited to basic physicochemical identifiers. The compound is commercially available in research quantities, typically at 95% purity [1].

Why (2E,4E)-Hexa-2,4-dien-1-amine Cannot Be Interchanged with Generic or Saturated Amine Analogs


The (2E,4E)-configured conjugated diene system of (2E,4E)-hexa-2,4-dien-1-amine confers a distinct electronic profile that differentiates it from saturated hexylamines (e.g., hexan-1-amine, CAS 111-26-2) and alternative diene regioisomers. Conjugated dienamines exhibit unique UV absorption characteristics, with auxochromic shifts that depend on the amine substituent and conjugation pattern [1], as well as distinct reactivity in enamine-mediated transformations, where linear versus cross-conjugated isomers yield different product distributions [2]. Generic substitution with a saturated amine eliminates the extended π-system required for conjugate additions and cycloadditions. Substitution with a different diene isomer may alter stereochemical outcomes or reaction kinetics. However, it is critical to note that a direct, quantitative, head-to-head comparison between (2E,4E)-hexa-2,4-dien-1-amine and any specific comparator is absent from the available primary literature and authoritative databases. The differentiation asserted here is therefore based on class-level inference rather than compound-specific empirical data.

(2E,4E)-Hexa-2,4-dien-1-amine – Quantitative Differentiation Evidence and Comparator Data


Critical Data Deficiency: No Quantifiable, Comparator-Based Evidence Identified

A comprehensive search of primary research papers, patents, and authoritative databases has yielded zero instances of direct, quantitative head-to-head comparisons between (2E,4E)-hexa-2,4-dien-1-amine and any named comparator compound. Furthermore, no peer-reviewed studies were identified that report specific biological activity values (e.g., IC50, MIC), synthetic yield data, or physicochemical performance metrics for this compound under defined experimental conditions. The existing vendor and database entries contain only basic identifiers (molecular formula, weight, CAS number) and generic statements regarding potential applications, without supporting quantitative data or comparator analysis [1].

Data Gap Evidence Scarcity Procurement Caveat

Class-Level Inference: UV Absorption Differentiation from Saturated Hexylamines

While not directly measured for (2E,4E)-hexa-2,4-dien-1-amine, class-level studies on acyclic conjugated dienamines establish that the conjugated diene-amine system produces a characteristic UV absorption maximum with a significant bathochromic shift relative to isolated double bonds or saturated amines. For example, morpholine-derived linear dienamines exhibit an auxochromic shift of approximately +50 nm, and pyrrolidine-derived analogs show a shift of +63 nm compared to the parent diene [1]. Saturated hexylamines (e.g., hexan-1-amine) lack conjugated π-systems entirely and therefore exhibit no absorption in the 220-300 nm region characteristic of dienamines. This spectroscopic distinction provides a class-level basis for selecting (2E,4E)-hexa-2,4-dien-1-amine in applications requiring UV-detectable intermediates or products with extended conjugation.

Spectroscopy Conjugated Dienamines Structural Elucidation

Stereochemical Purity as a Potential Point of Differentiation

The (2E,4E)-hexa-2,4-dien-1-amine isomer is defined by its specific double-bond geometry. Commercial suppliers list this compound with a purity of 95% [1], which inherently includes a specification for the (2E,4E) isomer content. In contrast, alternative diene amines such as (2Z,4E)-hexa-2,4-dienyl-N,N-dimethylamine (CAS 71570-74-6) [2] or the E/Z mixture of 2,4-hexadien-1-ol (a related alcohol) may contain varying ratios of stereoisomers. For stereospecific synthetic applications—such as stereoselective cycloadditions or the synthesis of geometrically defined natural products—the defined (2E,4E) stereochemistry may be essential. However, no quantitative data were found comparing the stereochemical fidelity or synthetic utility of this compound against a mixed-isomer alternative.

Stereochemistry Purity Specification Procurement Quality

(2E,4E)-Hexa-2,4-dien-1-amine – Evidence-Anchored Research Application Scenarios


Stereospecific Synthesis of Conjugated Diene-Containing Natural Products or Pharmaceutical Intermediates

The defined (2E,4E) stereochemistry of (2E,4E)-hexa-2,4-dien-1-amine may be relevant for synthetic routes requiring a geometrically pure dienamine building block. While no specific synthetic applications were identified in the primary literature, the class of conjugated dienamines is employed in stereoselective transformations where double-bond geometry influences product distribution. This scenario is presented as a theoretical use case only; procurement decisions should be guided by in-house validation of stereochemical necessity.

Spectroscopic Method Development Requiring a UV-Active Amine Probe

Based on class-level UV absorption data for conjugated dienamines [1], (2E,4E)-hexa-2,4-dien-1-amine is expected to exhibit UV absorption in the 220-280 nm region due to its extended π-system. This property may be exploited in analytical method development where a UV-detectable amine is required for reaction monitoring, HPLC analysis, or derivatization studies. Saturated amines lack this spectroscopic handle, providing a class-level rationale for selecting this compound. However, the absence of compound-specific molar absorptivity data necessitates empirical determination prior to quantitative applications.

Mechanistic Studies of Enamine Reactivity and Linear vs. Cross-Conjugated Equilibria

Research on acyclic dienamines has established that the presence or absence of C(α) and C(β) substituents governs whether linear conjugated, cross-conjugated, or equilibrium mixtures are formed [2]. (2E,4E)-Hexa-2,4-dien-1-amine, lacking such substituents, represents the unsubstituted parent system for such studies. It may serve as a reference compound for investigating the fundamental electronic structure, tautomeric behavior, and reactivity of primary dienamines. This application is class-derived and not supported by compound-specific publications.

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